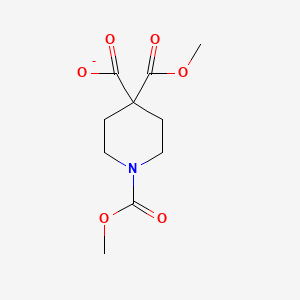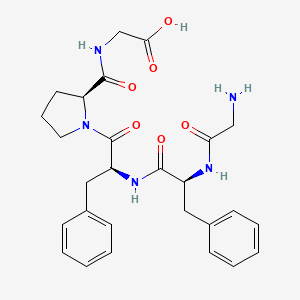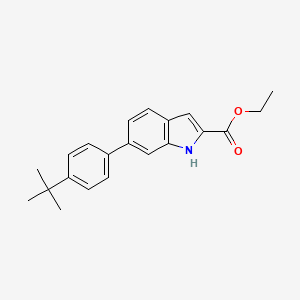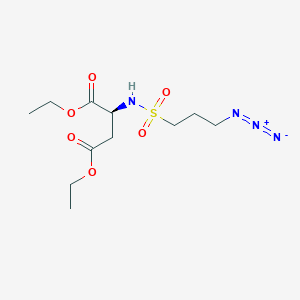
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a sulfonyl group, and an aspartate moiety, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-azidopropane-1-sulfonyl chloride with diethyl L-aspartate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully monitored to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, dimethyl sulfoxide (DMSO), and heat.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Oxidation: Potassium permanganate, acetone, and water.
Major Products Formed
Substitution: Various azide derivatives.
Reduction: Amine derivatives.
Oxidation: Sulfone derivatives.
Applications De Recherche Scientifique
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The sulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl N-(3-bromopropane-1-sulfonyl)-L-aspartate
- Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate
- Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate
Uniqueness
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry, a highly efficient and selective reaction used in various applications.
Propriétés
Numéro CAS |
824429-43-8 |
|---|---|
Formule moléculaire |
C11H20N4O6S |
Poids moléculaire |
336.37 g/mol |
Nom IUPAC |
diethyl (2S)-2-(3-azidopropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20N4O6S/c1-3-20-10(16)8-9(11(17)21-4-2)14-22(18,19)7-5-6-13-15-12/h9,14H,3-8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
ZCGUBVXIUKVSAH-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-] |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
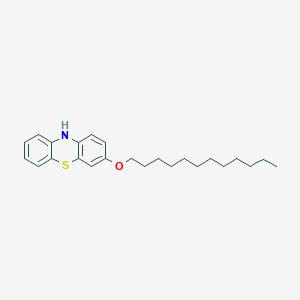
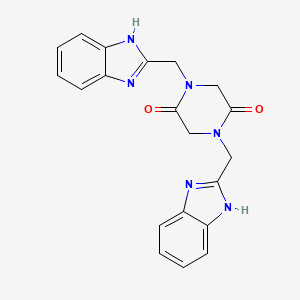
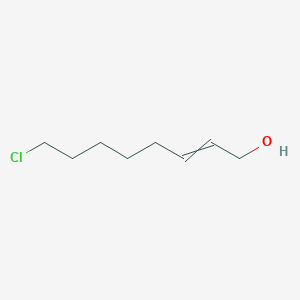
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
